molecular formula C11H10N2O2 B1415357 3,7-Dimethylquinoxaline-2-carboxylic acid CAS No. 2168971-76-2

3,7-Dimethylquinoxaline-2-carboxylic acid

Cat. No.: B1415357
CAS No.: 2168971-76-2
M. Wt: 202.21 g/mol
InChI Key: KZGOWXOXYCJSQB-UHFFFAOYSA-N
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Description

3,7-Dimethylquinoxaline-2-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, materials science, and organic synthesis. The compound features a quinoxaline ring system substituted with methyl groups at positions 3 and 7 and a carboxylic acid group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylquinoxaline-2-carboxylic acid typically involves the condensation of appropriate o-phenylenediamine derivatives with dicarbonyl compounds. One common method includes the reaction of 3,7-dimethyl-1,2-diaminobenzene with oxalic acid or its derivatives under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is isolated through crystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,7-Dimethylquinoxaline-2-carboxylic acid and its derivatives involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,7-Dimethylquinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 3 and 7 and a carboxylic acid group at position 2 enhances its reactivity and potential for functionalization compared to other quinoxaline derivatives .

Properties

IUPAC Name

3,7-dimethylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-3-4-8-9(5-6)13-10(11(14)15)7(2)12-8/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGOWXOXYCJSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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